4-(3-Hydroxybenzoyl)benzoic acid
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Overview
Description
4-(3-Hydroxybenzoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group and a benzoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybenzoyl)benzoic acid typically involves the reaction of 3-hydroxybenzoyl chloride with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to form a corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(3-Formylbenzoyl)benzoic acid.
Reduction: Formation of 4-(3-Hydroxybenzyl)benzoic acid.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-(3-Hydroxybenzoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
4-(3-Hydroxybenzoyl)benzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.
p-Hydroxybenzoic Acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.
Protocatechuic Acid: Studied for its antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(3-hydroxybenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-8,15H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVCNOQBECTQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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